6-Azabicyclo[3.2.2]nonane
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Overview
Description
6-Azabicyclo[322]nonane is a bicyclic organic compound with the molecular formula C8H15N It is characterized by a nitrogen atom incorporated into a bicyclic structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azabicyclo[3.2.2]nonane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of bicyclo[2.2.2]octan-2-ones via Schmidt or Beckmann reactions, followed by subsequent reduction . Another approach involves the reaction of thiocyanate salts of bicyclo[2.2.2]octanones, which are then converted to lactams via a Schmidt reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 6-Azabicyclo[3.2.2]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminium hydride (LiAlH4) is frequently used for reduction reactions.
Substitution: Acid chlorides and bromides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various amines, oxides, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Azabicyclo[3.2.2]nonane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.2]nonane and its derivatives involves interaction with specific molecular targets. For instance, its antiprotozoal activity is attributed to the inhibition of key enzymes in the metabolic pathways of protozoa . The exact molecular targets and pathways can vary depending on the specific derivative and the organism being targeted.
Comparison with Similar Compounds
2-Azabicyclo[3.2.2]nonane: Similar in structure but with different substitution patterns and biological activities.
3-Azabicyclo[3.2.2]nonane: Another closely related compound with distinct chemical properties and applications.
Uniqueness: 6-Azabicyclo[3.2.2]nonane is unique due to its specific bicyclic structure incorporating a nitrogen atom, which imparts distinct reactivity and potential for diverse applications. Its derivatives have shown significant promise in medicinal chemistry, particularly as antiprotozoal agents .
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
6-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-8(3-1)9-6-7/h7-9H,1-6H2 |
InChI Key |
DFHZIJDDOAWRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)NC2 |
Origin of Product |
United States |
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